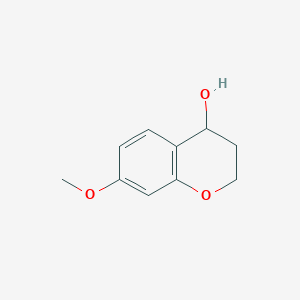

7-Methoxychroman-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAQMNHESUCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266493 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-79-0 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxychroman 4 Ol and Its Analogues

Strategies for the Construction of the 7-Methoxychroman-4-ol Scaffold

The creation of the this compound framework can be broadly categorized into several key approaches. These include the reduction of the corresponding chroman-4-one, cyclization of suitable acyclic precursors, and innovative carbon-carbon bond-forming reactions.

Reductive Transformations of 7-Methoxychroman-4-ones

A prevalent and direct method for synthesizing this compound involves the reduction of its ketone precursor, 7-methoxychroman-4-one. evitachem.comresearchgate.net This transformation can be achieved through various reducing agents and methodologies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Sodium borohydride (B1222165) (NaBH4) is a widely utilized reducing agent for the conversion of chroman-4-ones to their corresponding chroman-4-ols due to its mild nature, ease of handling, and cost-effectiveness. rsc.orgugm.ac.id This method has been successfully applied to the synthesis of this compound and its analogues. scispace.comvulcanchem.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature, affording the desired alcohol in good yields. rsc.orgugm.ac.id

For instance, the reduction of 7-methoxychroman-4-one with sodium borohydride in methanol yields this compound. scispace.com The stereoselectivity of the reduction can be influenced by the presence of substituents on the chromanone ring. In the case of 3-substituted chroman-4-ones, the use of NaBH4 generally leads to a mixture of cis and trans diastereomers, with the cis isomer often being the major product.

Table 1: Sodium Borohydride-Mediated Reduction of Substituted Chroman-4-ones

| Starting Material | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Methoxy-3-(2-pyridyl)chromone | 7-Methoxy-3-(2-pyridyl)chroman-4-ol | Mixture of isomers | Quantitative | scispace.com |

| 7-Methoxy-3-nitrochroman-4-one | 7-Methoxy-3-nitrochroman-4-ol | 3.3:1 | 75 |

Catalytic hydrogenation offers an alternative route for the reduction of chroman-4-ones. This method involves the use of a metal catalyst, such as palladium, platinum, or ruthenium, in the presence of hydrogen gas. researchgate.netacs.org However, a significant challenge in the catalytic hydrogenation of chromanones is the potential for over-reduction and hydrogenolysis of the benzylic C-O bond. acs.org

Transfer hydrogenation has emerged as a more controlled and often more selective method. scispace.com This technique utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst. Asymmetric transfer hydrogenation, employing chiral ruthenium catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN], has proven highly effective for the enantioselective synthesis of chiral chroman-4-ols. schenautomacao.com.brnih.gov This approach can provide high diastereomeric and enantiomeric excesses, which is crucial for the synthesis of biologically active compounds. schenautomacao.com.brnih.gov For example, the asymmetric transfer hydrogenation of 3-benzyl-chroman-4-ones has been achieved with up to 99% enantiomeric excess (ee).

Table 2: Asymmetric Transfer Hydrogenation of Chroman-4-one Derivatives

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 3-Benzyl-chroman-4-one | RuCl(p-cymene)[(R,R)-Ts-DPEN], HCOOH/Et3N | (3R,4R)-3-Benzyl-chroman-4-ol | - | up to 99 | |

| 5,6,7-Trimethoxy-homoisoflavanone | (R,R)-RuCl(p-cymene)[(R,R)-Ts-DPEN], HCOOH/DBU | (3R,4R)-3-Benzyl-5,6,7-trimethoxychroman-4-ol | 94-97 | 92-99 | nih.govnih.gov |

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral chroman-4-ols. magtech.com.cnmdpi.com Whole-cell biocatalysts, such as Lactobacillus paracasei, have been successfully employed for the asymmetric reduction of substituted chroman-4-ones. nih.gov This method offers excellent enantioselectivity, often exceeding 99% ee, and can be performed on a gram scale under environmentally friendly conditions. nih.gov

For example, the bioreduction of 6-chlorochroman-4-one (B184904) using Lactobacillus paracasei BD101 yielded (S)-6-chlorochroman-4-ol with over 99% ee. nih.gov This enzymatic approach is a powerful tool for accessing enantiopure chroman-4-ol building blocks for the synthesis of complex molecules. nih.gov

Cyclization Reactions of Precursor Molecules for Chromanol Formation

The construction of the chromanol ring system can also be achieved through the cyclization of appropriately functionalized acyclic precursors. researchgate.net This strategy often involves an intramolecular reaction that forms the heterocyclic ring.

One such approach is the acid-catalyzed cyclization of 3-aryl-3-chromene intermediates. Lewis acids like BF3·OEt2 can facilitate an intramolecular Friedel-Crafts alkylation to form the chroman skeleton. For instance, a 7-methoxy-substituted chromene precursor can undergo cyclization to yield the corresponding chroman ring with high regioselectivity. Another method involves the cyclization of 2-alkyl-1,4-benzoquinones, which can be catalyzed by Sc(OTf)3 to produce 6-chromanols. rsc.orgrsc.org

Photoredox-Catalyzed Ketyl-Olefin Coupling for Substituted Chromanols

Visible light photoredox catalysis has recently emerged as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. nih.govacs.orgacs.orgkaust.edu.sa One notable application is the intramolecular ketyl-olefin coupling for the synthesis of substituted chromanols. nih.govacs.orgacs.orgkaust.edu.saruepinglab.com

This method typically involves the generation of a ketyl radical from an aldehyde precursor through a photoredox-catalyzed single-electron transfer process. nih.govacs.org This radical then undergoes an intramolecular cyclization onto a tethered olefin, forming the chroman ring. nih.govacs.org A subsequent hydrogen atom transfer quenches the resulting radical to afford the chromanol product. acs.org Trialkylamines often serve a dual role as both an electron donor and a proton source in these reactions. nih.govacs.orgacs.org This formal hydroacylation of alkenes provides access to a variety of substituted chromanols in good yields. nih.govacs.orgruepinglab.com For example, 3-benzyl-7-methoxychroman-4-ol has been synthesized with a 92% yield using this methodology. acs.org

Table 3: Photoredox-Catalyzed Synthesis of Substituted Chromanols

| Aldehyde Precursor | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|

| 2-(Cinnamoyloxy)-4-methoxybenzaldehyde | 3-Benzyl-7-methoxychroman-4-ol | 92 | 1.7:1 | acs.org |

| 2-(Cinnamoyloxy)-5-methoxybenzaldehyde | 3-Benzyl-6-methoxychroman-4-ol | - | - | acs.org |

| 2-(Cinnamoyloxy)-3-phenylbenzaldehyde | 3-Benzyl-8-phenylchroman-4-ol | 61 | 1.2:1 | acs.org |

Synthesis of Diversified this compound Analogues for Academic Studies

The generation of a library of this compound analogues is crucial for structure-activity relationship (SAR) studies. This involves the selective introduction of various functional groups at different positions of the chroman ring and modification of the existing methoxy (B1213986) group.

Introduction of Substituents at Specific Chroman Ring Positions (e.g., C-2, C-3, C-6, C-8)

The functionalization of the chroman ring at positions C-2, C-3, C-6, and C-8 allows for a systematic investigation of how different substituents influence the properties of the molecule.

C-2 Position: The introduction of substituents at the C-2 position of the chroman ring is often achieved through reactions of the corresponding chroman-4-one. For instance, 2-alkyl-substituted chroman-4-ones can be synthesized via a base-promoted crossed aldol (B89426) condensation of 2'-hydroxyacetophenones with appropriate aldehydes, followed by an intramolecular oxa-Michael addition. nih.gov These reactions can be conducted using microwave irradiation to enhance efficiency. nih.gov A photoinduced ligand-to-metal charge transfer reaction has also been employed for the synthesis of 2-substituted chroman-4-ones. rsc.org The subsequent reduction of the C-4 ketone would then yield the corresponding 2-substituted chroman-4-ol.

C-3 Position: The C-3 position is a common site for introducing diversity. One direct method is the reductive amination of a this compound-3-one precursor. This can be achieved using reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB) with ammonium (B1175870) acetate, which can provide the 3-amino derivative with some level of enantioselectivity. Another approach involves the introduction of a benzyl (B1604629) group at the C-3 position of 7-methoxychroman-4-one, which can then be reduced to the corresponding 3-benzyl-7-methoxychroman-4-ol. acs.orgnih.gov Furthermore, 3-acetoxymethyl-3-alkyl-7-methoxychroman-4-ones have been synthesized in a multi-step process starting from resorcinol. researchgate.net A notable synthesis of a C-3 substituted analogue is that of 3-(1,2-Dicarba-closo-dodecarboranyl)-7-methoxychroman-4-ol, which was prepared by the reduction of the corresponding chromen-4-one with sodium borohydride. nih.gov

C-6 and C-8 Positions: Substituents at the C-6 and C-8 positions are typically introduced by starting with appropriately substituted phenols. For example, 8-bromo-6-chloro-2-pentylchroman-4-ol was synthesized from 3′-bromo-5′-chloro-2′-hydroxyacetophenone. nih.govacs.org The synthesis of 6-ethyl-7-methoxy-3-(quinolin-2-yl)chroman-4-one has also been reported, starting from the corresponding substituted 2-hydroxyacetophenone. scispace.com Similarly, 8-substituted analogues such as 3-benzyl-8-methylchroman-4-ol and 3-benzyl-8-ethoxychroman-4-ol have been prepared. acs.orgnih.gov A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-alkyl amides has also been synthesized, highlighting further diversification at the C-6 position. researchgate.net

Table 1: Examples of Synthesized this compound Analogues with Substituents at Various Positions

| Position of Substitution | Substituent | Starting Material/Key Reaction | Reference |

|---|---|---|---|

| C-2 | Alkyl | Crossed aldol condensation of 2'-hydroxyacetophenones and aldehydes | nih.gov |

| C-3 | Amino | Reductive amination of this compound-3-one | |

| C-3 | Benzyl | Reduction of 3-benzyl-7-methoxychroman-4-one | acs.orgnih.gov |

| C-3 | 1,2-Dicarba-closo-dodecarboranyl | Reduction of the corresponding chromen-4-one | nih.gov |

| C-6 | Ethyl | From 6-ethyl-7-methoxy-substituted 2-hydroxyacetophenone | scispace.com |

| C-6, C-8 | Bromo, Chloro | From 3′-bromo-5′-chloro-2′-hydroxyacetophenone | nih.govacs.org |

| C-8 | Methyl | From 8-methyl-substituted precursors | acs.orgnih.gov |

| C-8 | Ethoxy | From 8-ethoxy-substituted precursors | acs.orgnih.gov |

Chemical Modifications of the 7-Methoxy Group

Modification of the 7-methoxy group provides another avenue for creating analogues. A common transformation is demethylation to the corresponding 7-hydroxychroman derivative. This can be achieved using various reagents. For instance, selective demethylation of polymethoxyarenes has been reported using boron trichloride (B1173362) (BCl3). acs.org Another method involves the use of semicarbazide (B1199961) in refluxing glacial acetic acid for the demethylation of related flavones. acgpubs.org Once the 7-hydroxychroman is obtained, it can be further modified. Conventional methods of esterification, such as reaction with an acid chloride or anhydride, or etherification can be employed to introduce a variety of groups at this position. google.com For example, a patent describes the synthesis of analogues like cis-(±)-2-(4-hydroxyphenyl)-7-methoxychroman-3-ol, where the 7-position remains methoxy, but also lists numerous other chroman derivatives with modifications on the aromatic ring. google.com

Preparation and Separation of Diastereomeric and Enantiomeric Forms

The C-4 hydroxyl group and potential substituents at other positions create chiral centers, leading to the existence of diastereomers and enantiomers. The preparation of specific stereoisomers is often critical for biological studies.

Diastereoselective Synthesis: The reduction of the ketone at C-4 in substituted chroman-4-ones can be controlled to favor the formation of a specific diastereomer. For example, the use of L-Selectride for the reduction of 7-methoxy-3-nitrochroman-4-one at low temperatures preferentially yields the cis-chroman-4-ol with high diastereoselectivity. The reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride also resulted in a high diastereomeric ratio of 96:4. nih.govacs.org

Enantioselective Synthesis and Resolution: Enantiomerically enriched chroman-4-ols can be prepared through asymmetric synthesis. A prominent method is the asymmetric transfer hydrogenation of prochiral chroman-4-ones using Noyori's ruthenium catalysts, such as RuCl(p-cymene)[(R,R)-Ts-DPEN]. This technique has been successfully applied to produce 3-benzyl-chroman-4-ols with high enantiomeric excess (ee). nih.gov

Alternatively, racemic mixtures of chroman-4-ols or their precursors can be separated through resolution. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical methods like crystallization. For example, chiral amines can be used to resolve racemic carboxylic acids. scispace.com Another powerful technique is lipase-mediated kinetic resolution. For instance, Candida rugosa lipase (B570770) has been used for the enantioselective deacetylation of (±)-3-acetoxymethylchromanones. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is also a widely used method for the separation of both diastereomers and enantiomers.

Table 2: Methods for Stereoselective Synthesis and Resolution of this compound Analogues

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Diastereoselective Reduction | Use of specific reducing agents to favor one diastereomer. | L-Selectride reduction of 7-methoxy-3-nitrochroman-4-one to yield cis-isomer. | |

| Asymmetric Transfer Hydrogenation | Enantioselective reduction of a prochiral ketone using a chiral catalyst. | Noyori's ruthenium catalyst for the synthesis of enantiomerically enriched 3-benzyl-chroman-4-ols. | nih.gov |

| Lipase-Mediated Kinetic Resolution | Enzymatic reaction that preferentially converts one enantiomer, allowing for separation. | Candida rugosa lipase for the deacetylation of (±)-3-acetoxymethylchromanones. | researchgate.net |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Resolution of chiral chroman derivatives. |

Advancements in Sustainable and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of chromanols. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One promising strategy is the use of heterogeneous catalysts that can be easily recovered and reused. For example, the aluminum salt of phosphomolybdic acid supported on carbon (AlPMo12O40/Carbon) has been shown to be an effective and reusable catalyst for the synthesis of chromanols. conicet.gov.ar The use of a "green" solvent like methyltetrahydrofuran (MeTHF) has also been demonstrated in the gram-scale synthesis of chromanones. core.ac.uk

Ultrasound-assisted organic synthesis (UAOS) is another green technique that can accelerate reactions and improve yields, often under milder conditions. The synthesis of 2-furan-2-yl-4H-chromen-4-ones from chalcones has been achieved using ultrasound irradiation. researchgate.net Similarly, an ultrasound-promoted, one-pot, three-component reaction in water has been developed for the synthesis of 3-substituted-chroman-2,4-dione derivatives. mdpi.com

Flow chemistry represents a significant advancement in green synthesis. By conducting reactions in a continuous flow system, it offers better control over reaction parameters, enhanced safety, and reduced solvent usage and waste generation. seqens.comgoflow.atnoelresearchgroup.commdpi.com While specific applications to this compound are still emerging, the principles of flow chemistry are highly applicable to its synthesis and the preparation of its analogues, offering a pathway to more sustainable production. seqens.comgoflow.atnoelresearchgroup.commdpi.com

Structure Activity Relationship Sar Studies of 7 Methoxychroman 4 Ol Derivatives

Elucidating the Correlation Between Molecular Architecture and Biological Activities

The biological activity of chroman-4-ol derivatives is intricately linked to their molecular structure. Even minor changes to the substituents on the chroman ring can significantly alter their pharmacological properties. nih.gov

The methoxy (B1213986) group at the 7-position of the chroman ring plays a significant role in the bioactivity of these compounds. This is often attributed to its electron-donating nature, which can influence the electronic environment of the entire molecule. For instance, in the context of anticancer activity, the presence of a methoxy group at the 7-position has been shown to be a key pharmacophore for antiproliferative activity in certain isoflavonoid (B1168493) analogues. nih.gov Specifically, carborane-containing isoflavone (B191592) derivatives with a methoxy group at the 7-position demonstrated moderate inhibitory activities. nih.gov

The following table provides examples of 7-methoxychroman-4-ol derivatives and their observed biological activities, illustrating the influence of the 7-methoxy group in conjunction with other structural features.

| Compound Name | Other Substituents | Biological Activity |

| 3-(1,2-Dicarba-closo-dodecarboranyl)-7-methoxychroman-4-ol | 3-(1,2-Dicarba-closo-dodecarboranyl) | Moderate antiproliferative activity. nih.gov |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | 6-Hydroxy, 2-(N-(4-chlorophenyl)carboxamide) | Potent inhibitor of nuclear factor-kappaB activation. nih.gov |

| 3-(2-Pyridyl)-7-methoxychroman-4-ol | 3-(2-Pyridyl) | Precursor for further synthesis. scispace.com |

The stereochemistry of this compound derivatives is a critical determinant of their pharmacological profiles. The spatial arrangement of substituents at chiral centers can significantly affect how these molecules interact with their biological targets. For example, the (3S,4R) configuration of 3-amino-7-methoxychroman-4-ol is thought to confer selectivity in its binding interactions. This highlights the importance of stereochemical control in the synthesis of these compounds to achieve desired biological effects.

The following table summarizes the impact of stereochemistry on the biological activity of selected chroman derivatives.

| Compound/Derivative Class | Stereochemical Feature | Impact on Pharmacological Profile |

| 3-Amino-7-methoxychroman-4-ol | (3S,4R) configuration | May confer selectivity in binding interactions. |

| 3-(2-Pyridyl)-7-methoxychroman-4-ol | Mixture of cis- and trans-isomers | The different spatial arrangements of the pyridyl and hydroxyl groups can lead to different biological activities. scispace.com |

| 2-Substituted Chromanes | Absolute configuration at C2 | Correlates with the sign of specific optical rotation, which can be used to predict stereochemistry. mdpi.com |

Substitutions at various positions on the chroman ring system have a profound effect on the potency and selectivity of this compound derivatives. The nature and position of these substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

For instance, in the development of SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.orgnih.gov Conversely, electron-donating groups at these positions tended to decrease potency. acs.org The presence of a substituent at the 6-position was found to be more critical for activity than at the 8-position. acs.orgnih.gov Bulky groups directly attached to the ring system were generally found to diminish inhibitory effects. acs.orgnih.gov

In the context of radical scavenging activity, electron-donating groups on the chroman ring, such as amino and acetylamino groups, were shown to enhance activity, while electron-withdrawing groups like chloro and nitro groups decreased it. rsc.org The position of the substituent also mattered, with meta-substitutions showing greater sensitivity to inductive effects. rsc.orgresearchgate.net

The following table provides examples of how different substitutions on the chroman ring affect biological activity.

| Position of Substitution | Type of Substituent | Effect on Activity |

| 6- and 8-positions | Larger, electron-withdrawing groups | Favorable for SIRT2 inhibitory activity. acs.orgnih.gov |

| 6-position | Electron-donating methoxy group | Decreased SIRT2 inhibitory activity. acs.org |

| 6-position | No substituent | Significantly less potent SIRT2 inhibition compared to substituted analogues. acs.orgnih.gov |

| Aromatic Ring | Amino and acetylamino groups (electron-donating) | Enhanced radical scavenging activity. rsc.org |

| Aromatic Ring | Chloro and nitro groups (electron-withdrawing) | Decreased radical scavenging activity. rsc.org |

Identification and Validation of Key Pharmacophores within this compound Analogues

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogues, several key pharmacophoric features have been identified.

The 7-hydroxy-benzopyran-4-one moiety, a close structural relative of this compound, has been identified as a key pharmacophore for dual PPARα and PPARγ agonists. nih.gov This suggests that the core chroman structure with oxygen-containing substituents at position 7 is crucial for this activity. In the case of certain anticancer isoflavonoid analogues, the phenolic hydroxyl group at the 7-position of the carborane-containing isoflavone was identified as a key pharmacophore for its antiproliferative activity. nih.gov This highlights the importance of the hydroxyl group, for which the methoxy group in this compound can be considered a pro-drug or a bioisosteric replacement.

For thiochromane derivatives, which are structurally similar to chromanes, electron-withdrawing substituents and tailored ring substitutions have been highlighted as key molecular modifications that enhance bioactivity. rsc.org This suggests that similar modifications to the this compound scaffold could be beneficial.

Rational Design and Targeted Synthesis of Advanced this compound Derivatives for Enhanced Biological Function

The insights gained from SAR studies are instrumental in the rational design and targeted synthesis of advanced this compound derivatives with enhanced biological functions. mdpi.commdpi.com By understanding which structural features are crucial for activity and selectivity, medicinal chemists can design new molecules with improved properties.

For example, based on the finding that larger, electron-withdrawing substituents at the 6- and 8-positions of chroman-4-ones are favorable for SIRT2 inhibition, new analogues can be designed with these features to potentially increase potency and selectivity. acs.org Similarly, the knowledge that the stereochemistry at positions 3 and 4 is critical for pharmacological profiles guides the use of stereoselective synthetic methods to produce enantiomerically pure compounds. scispace.com

The synthesis of novel carborane-containing isoflavonoid analogues, where the phenyl group is replaced by a carborane moiety, is an example of rational design aimed at discovering compounds with improved biological activities. nih.gov The subsequent modification of the chromone (B188151) core, including reduction to the chroman-4-ol, allows for a systematic exploration of the SAR. nih.gov

The development of efficient synthetic routes is also crucial. For instance, the development of a one-step procedure for synthesizing 2-alkyl-substituted chroman-4-ones using microwave irradiation facilitates the rapid generation of a library of analogues for biological screening. acs.org

Computational Chemistry and Molecular Modeling of 7 Methoxychroman 4 Ol

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 7-Methoxychroman-4-ol. ekb.eg These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. By employing methods like B3LYP with a basis set such as 6-311++G(d,p), it is possible to determine key electronic descriptors. ekb.egnanobioletters.commdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-donating methoxy (B1213986) group (-OCH3) at the C7 position and the hydroxyl (-OH) group at C4 are expected to significantly influence the electron density distribution, making the aromatic ring and the oxygen atoms potential sites for electrophilic attack and hydrogen bonding, respectively.

Molecular Electrostatic Potential (MEP) maps further visualize the electronic landscape, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can be used to study intramolecular charge transfer and delocalization effects, providing a deeper understanding of the molecule's stability. ekb.eg

Table 1: Calculated Electronic Parameters for Chromanol Derivatives Note: These are representative values based on DFT studies of similar chromone (B188151) and flavone (B191248) structures and are intended for illustrative purposes.

| Parameter | Significance | Predicted Value Range |

| HOMO Energy | Electron-donating ability | -5.5 to -6.5 eV |

| LUMO Energy | Electron-accepting ability | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 4.0 to 5.0 eV |

| Dipole Moment | Molecular polarity | 2.0 to 3.5 Debye |

| Electronegativity (χ) | Electron-attracting tendency | 3.5 to 4.0 eV |

| Chemical Hardness (η) | Resistance to charge transfer | 2.0 to 2.5 eV |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. sciencescholar.us This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level. Based on the known activities of similar chroman and chromone derivatives, potential targets include enzymes involved in inflammation (e.g., Cyclooxygenase-2, COX-2), microbial enzymes, and proteins implicated in cancer (e.g., protein kinases, HERA). sciencescholar.usnih.govnih.gov

The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding (expressed in kcal/mol). nih.gov A lower binding energy indicates a more stable and favorable interaction. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stabilizing the ligand-protein complex. nih.gov For this compound, the hydroxyl and methoxy groups are expected to act as key hydrogen bond donors and acceptors, anchoring the molecule within the active site. sciencescholar.us

Table 2: Potential Protein Targets and Predicted Interactions for this compound

| Protein Target | Therapeutic Area | PDB ID (Example) | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 1CX2 | Arg120, Tyr355, Ser530 | -7.0 to -9.0 |

| Fungal Lanosterol 14α-demethylase | Antifungal | 5V5Z | Tyr132, His377, Cys449 | -6.5 to -8.5 |

| Human Estrogen Receptor Alpha (HERA) | Anticancer | 3ERT | Arg394, Glu353, His524 | -6.0 to -8.0 |

| Peroxiredoxin | Antioxidant | 3MNG | Thr49, Arg128, Pro40 | -5.5 to -7.5 |

Molecular Dynamics Simulations to Investigate Binding Mechanisms and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic physiological environment by incorporating solvent molecules and allowing the atoms in the system to move, thus offering insights into the stability of the binding pose and the conformational changes that may occur. nih.govresearchgate.net

A typical MD simulation for a this compound-protein complex would run for a duration of tens to hundreds of nanoseconds. researchgate.net The stability of the complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the deviation from the initial docked conformation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding. nih.gov Furthermore, MD simulations allow for the detailed analysis of the persistence of intermolecular interactions, such as hydrogen bonds, throughout the simulation, confirming their importance in the binding mechanism. youtube.com

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible or rigid regions of the protein in response to ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses changes in protein folding and compactness upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Quantifies the stability of key interactions responsible for binding affinity. |

In Silico Prediction of Metabolic Pathways and ADMET Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be assessed. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools offer a rapid and cost-effective way to evaluate these properties. nih.govpharmaron.com Various software and web servers, such as ADMET Predictor, pkCSM, and ProTox-II, use models built from large datasets of known compounds to predict the ADMET properties of new molecules like this compound based on its structure. nih.govresearchgate.net

Predictions typically include parameters like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, or hepatotoxicity. researchgate.net

Computational tools can also predict potential metabolic pathways. nih.govnih.gov For this compound, likely metabolic transformations would involve Phase I reactions like O-demethylation of the methoxy group or oxidation, followed by Phase II conjugation reactions such as glucuronidation or sulfation at the hydroxyl group to facilitate excretion.

Table 4: Predicted ADMET Profile for this compound Note: These values are predictions from computational models and require experimental validation.

| ADMET Property | Parameter | Predicted Outcome | Significance |

| Absorption | Human Intestinal Absorption | High (>90%) | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for CNS activity. |

| Plasma Protein Binding | High | May affect the free concentration and efficacy of the drug. | |

| Metabolism | CYP2D6 Inhibitor | Likely inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Unlikely inhibitor | Lower risk of interaction with many common drugs. | |

| Excretion | Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| Hepatotoxicity | Low risk | Reduced potential for liver damage. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that links the chemical structure of a series of compounds to their biological activity. wikipedia.org By developing a QSAR model for a class of chromanol derivatives, it is possible to predict the bioactivity of new, unsynthesized analogs of this compound and to identify the key structural features that govern their potency. bjmu.edu.cn

The development of a QSAR model involves several steps: 1) creating a dataset of structurally similar compounds with experimentally measured biological activity; 2) calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) for each compound; 3) using statistical methods, such as partial least squares (PLS), to build a mathematical equation that correlates the descriptors with activity; and 4) validating the model's predictive power using internal and external test sets. nih.govnih.gov

For chromanol derivatives, a 3D-QSAR method like Molecular Field Analysis (MFA) could be employed to analyze the impact of steric and electrostatic fields on activity. researchgate.net The resulting model can be visualized as a contour map, highlighting regions where bulky groups, positive charges, or negative charges would increase or decrease biological activity, thus providing a clear roadmap for designing more potent compounds. nih.gov

Table 5: Key Molecular Descriptors in QSAR Models for Chromanol Derivatives

| Descriptor Type | Example Descriptor | Influence on Bioactivity (Hypothetical) |

| Electronic | Dipole Moment | Higher polarity might enhance interactions in a polar binding site. |

| Steric | Molecular Volume | Bulky substituents at certain positions could cause steric hindrance, reducing activity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | An optimal LogP value is needed for good membrane permeability and solubility. |

| Topological | Wiener Index | Relates to molecular branching, which can affect how the molecule fits into a binding pocket. |

| Quantum Chemical | HOMO/LUMO Energy | May correlate with the compound's ability to participate in charge-transfer interactions. |

Advanced Analytical Techniques for Characterization and Bioanalysis of 7 Methoxychroman 4 Ol

Spectroscopic Characterization Methods (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy) in Research

Spectroscopic techniques are fundamental tools for the unambiguous structural elucidation of synthesized chemical compounds like 7-Methoxychroman-4-ol. Each method provides unique and complementary information about the molecule's framework and functional groups. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this compound, NMR would be used to confirm the connectivity of the atoms, the presence of the methoxy (B1213986) group, and the stereochemical relationship between the hydroxyl group and the protons on the chroman ring. Techniques like COSY, HMQC, and HMBC can establish proton-proton and proton-carbon correlations over two or three bonds, confirming the complete structural assignment. uci.edu

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. lehigh.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₀H₁₂O₃ for this compound). Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), offer clues about the molecule's substructures, further confirming its identity. thermofisher.comcriver.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. lehigh.edu The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the vibrations associated with the aromatic ring. While less detailed than NMR for full structure determination, IR is a rapid and simple method to confirm the presence of key functional groups. lehigh.eduuci.edu

| Spectroscopic Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, chemical environment of atoms, stereochemistry. nih.gov | Signals corresponding to aromatic protons, methoxy group protons, and protons of the chroman ring system. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural fragments. lehigh.edu | A molecular ion peak corresponding to the mass of C₁₀H₁₂O₃; fragmentation pattern showing loss of water or methoxy group. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. lehigh.edu | Characteristic absorption bands for hydroxyl (O-H), ether (C-O), and aromatic (C=C) groups. |

Chromatographic Separation Techniques (High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography) for Purity Assessment and Isomer Analysis

Chromatography is a cornerstone of analytical chemistry used to separate the components of a mixture. contractlaboratory.com For this compound, these techniques are essential for isolating the compound, assessing its chemical purity, and separating its different isomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound. phenomenex.compharmdecks.com By pumping a liquid mobile phase through a column packed with a solid stationary phase under high pressure, HPLC can achieve excellent separation efficiency. savemyexams.com Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is particularly common for this type of analysis. pharmdecks.com The purity of a sample can be determined by the presence of a single major peak in the chromatogram, and the quantity can be measured by the peak's area. Chiral HPLC, using a chiral stationary phase (CSP), is specifically employed to separate the enantiomers of this compound and determine the enantiomeric ratio (ER) or enantiomeric excess of a sample. mdpi.com

Gas Chromatography (GC) separates compounds based on their volatility. phenomenex.com The sample is vaporized and transported by an inert carrier gas through a column. savemyexams.com While powerful for volatile substances, GC is generally less suitable for compounds like this compound due to its relatively low volatility and potential for thermal degradation at the high temperatures required for analysis. phenomenex.com Derivatization to a more volatile form could make GC analysis feasible if required.

Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic method often used for qualitative analysis. contractlaboratory.compharmdecks.com A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a solvent (mobile phase), which moves up the plate by capillary action, separating the components. TLC is valuable for monitoring the progress of a chemical reaction, quickly checking the purity of fractions from column chromatography, and identifying compounds by comparing their retention factor (Rf) to that of a known standard. pharmdecks.com

| Technique | Primary Application | Suitability for this compound |

|---|---|---|

| HPLC | Quantitative analysis, purity assessment, and preparative separation of non-volatile compounds. phenomenex.comsavemyexams.com | Highly suitable. Ideal for purity determination and isomer separation, especially using chiral columns. |

| GC | Separation and analysis of volatile and thermally stable compounds. phenomenex.com | Less suitable due to low volatility and thermal lability; may require derivatization. |

| TLC | Rapid qualitative analysis, reaction monitoring, and purity screening. pharmdecks.com | Suitable for quick checks of purity and reaction progress. |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification in Complex Biological Matrices

Understanding how this compound is metabolized in the body is crucial for evaluating its pharmacokinetic profile. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary analytical tool for identifying and quantifying metabolites in complex biological samples such as plasma, urine, or tissue homogenates. criver.comwur.nl

The process involves several steps:

Metabolite Profiling: After administration of the compound, biological samples are collected. These samples are then analyzed by LC-MS to find all compound-related materials. The high-resolution mass spectrometer detects potential metabolites by searching for masses corresponding to the parent drug plus or minus the mass of common metabolic transformations (e.g., oxidation, glucuronidation, sulfation). criver.com

Metabolite Characterization: Once potential metabolites are detected, their structures must be elucidated. This is typically achieved using tandem mass spectrometry (LC-MS/MS). criver.comsciex.com In an MS/MS experiment, the ion corresponding to the metabolite is isolated and fragmented. The resulting fragmentation pattern provides structural information that helps to identify the site of metabolic modification on the parent molecule. sciex.com

Metabolite Quantification: For key metabolites, methods are developed to measure their concentration over time. This is often done using triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which offers high sensitivity and selectivity for quantifying analytes in complex matrices. thermofisher.com

This approach allows researchers to build a comprehensive picture of the metabolic fate of this compound, identifying the major pathways of biotransformation and the structures of the resulting products.

Development of Robust Bioanalytical Methods for In Vitro and In Vivo Studies

To obtain reliable data from in vitro (e.g., liver microsome stability assays) and in vivo (pharmacokinetic) studies, it is essential to develop and validate robust bioanalytical methods. nih.gov A bioanalytical method is the complete set of procedures for collecting, processing, and analyzing a biological sample to measure the concentration of a drug and its metabolites. ich.org

The development of such a method for this compound would follow stringent industry guidelines, such as those from the FDA. fda.gov The process includes:

Method Development: This initial phase involves optimizing all analytical conditions, including sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation (column, mobile phase), and mass spectrometric detection to achieve the desired sensitivity and selectivity for the analyte in the biological matrix. ich.org

Method Validation: Before a method can be used for sample analysis, it must undergo a full validation to prove it is suitable for its intended purpose. ich.org This involves assessing several key parameters according to regulatory guidelines.

| Validation Parameter | Description |

|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of scatter between a series of measurements obtained from the same sample. |

| Matrix Effect | The alteration of the analyte's signal due to co-eluting components from the biological matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. |

The successful development and validation of a bioanalytical method ensure that the concentration data generated from in vitro and in vivo studies are accurate, reliable, and can be used with confidence to make critical decisions in a research or development program. nih.gov

Future Directions and Translational Research for 7 Methoxychroman 4 Ol Derivatives

Development of Novel Therapeutic Agents Leveraging the 7-Methoxychroman-4-ol Scaffold

The inherent structural features of this compound make it an attractive starting point for the design of new drugs. vulcanchem.com Researchers are actively exploring its potential in several therapeutic areas:

Anticancer Agents: The chroman-4-one backbone, closely related to this compound, is a recognized pharmacophore in the development of anticancer drugs. nih.govresearchgate.net Derivatives are being investigated for their ability to target various cancer cell lines, including those of the breast, prostate, and lung. mdpi.comresearchgate.net For instance, certain chromanone derivatives have demonstrated potent activity against cell lines like MCF-7 (breast cancer) and LNCaP (prostate cancer). researchgate.net The strategy often involves modifying the core structure to enhance potency and selectivity for cancer-specific molecular targets. google.comgoogle.com

Antiangiogenic Properties: Derivatives of chroman-4-ol have shown potential in inhibiting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and in ocular neovascular diseases like age-related macular degeneration (AMD). Research suggests that these compounds may exert their effects by modulating pathways such as the vascular endothelial growth factor (VEGF) signaling cascade.

Neuroprotective Effects: There is growing interest in the potential of chroman-based compounds to protect neurons from damage, suggesting possible applications in neurodegenerative diseases.

The development of these novel therapeutic agents often involves systematic structure-activity relationship (SAR) studies. By strategically modifying substituents on the chroman ring, chemists can optimize the pharmacological properties of the resulting derivatives.

Table 1: Investigated Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Mechanism of Action/Target | Key Findings |

| Oncology | Inhibition of cancer cell proliferation, targeting specific tumor pathways. nih.govacs.org | Potent activity against various cancer cell lines. researchgate.net |

| Ocular Neovascular Diseases | Antiangiogenic; inhibition of VEGF pathways. | Inhibition of retinal endothelial cell proliferation and migration. |

| Neuroprotection | Protection against neuronal damage. | Potential applications in neurodegenerative disorders. |

Exploration of Synergistic Effects in Combination Therapies

To enhance therapeutic efficacy and overcome drug resistance, researchers are investigating the use of this compound derivatives in combination with existing chemotherapeutic agents. mdpi.com The concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key strategy in modern pharmacology. google.comgoogle.com

For example, studies have explored the combination of natural product derivatives with platinum-based drugs like cisplatin, a first-line treatment for non-small-cell lung cancer (NSCLC). nih.gov The rationale is that the chroman derivative may sensitize cancer cells to the cytotoxic effects of the conventional drug, potentially allowing for lower doses and reduced side effects. mdpi.com Preclinical models have shown that such combinations can lead to synergistic growth arrest and induction of apoptosis in cancer cells. nih.gov The underlying mechanisms may involve the modulation of key signaling pathways, such as the EGFR pathway, which is often implicated in NSCLC. nih.gov

Application in Radiopharmaceutical Development and Positron Emission Tomography (PET) Imaging

The this compound scaffold is also being explored for its potential in the development of radiopharmaceuticals for diagnostic imaging, particularly Positron Emission Tomography (PET). nih.gov PET is a powerful non-invasive technique that allows for the visualization and quantification of biological processes in vivo. nih.gov

The development of novel PET tracers is crucial for improving the diagnosis, staging, and monitoring of various diseases, including cancer and neurological disorders. nih.govthno.org By labeling derivatives of this compound with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F), researchers aim to create probes that can specifically target and visualize molecules of interest in the body. acs.orgnih.gov

For instance, a fluorosulfate (B1228806) group has been introduced to a chroman scaffold for PET imaging studies. acs.org The goal is to develop tracers with high tumor accumulation and favorable pharmacokinetic properties for specific and sensitive cancer imaging. thno.org The ability to visualize the biodistribution of these compounds in real-time can provide valuable information for drug development and patient management. acs.org

Table 2: Radionuclides Used in PET Imaging

| Radionuclide | Half-life | Key Applications in Oncology |

| Fluorine-18 (¹⁸F) | 109.7 minutes | Widely used for labeling various tracers for imaging tumors. nih.govnih.gov |

| Carbon-11 (¹¹C) | 20.4 minutes | Used for labeling molecules to study neuroreceptors and other biological targets. nih.gov |

| Copper-64 (⁶⁴Cu) | 12.7 hours | Suitable for labeling antibodies and peptides for both imaging and therapy. nih.govmdpi.com |

| Zirconium-89 (⁸⁹Zr) | 78.4 hours | Ideal for antibody-based PET imaging due to its longer half-life. mdpi.com |

Comprehensive Investigation of Pharmacokinetic and Pharmacodynamic Profiles in Advanced Models

A thorough understanding of a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is essential for its successful translation into the clinic. researchgate.net Researchers are utilizing advanced models to comprehensively evaluate these profiles for this compound derivatives.

Pharmacokinetics: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compounds. researchgate.net Poor pharmacokinetic properties, such as low solubility and permeability, can hinder the development of otherwise promising compounds. researchgate.net Quantitative structure-pharmacokinetics relationship (QSPKR) models are being developed to predict the pharmacokinetic behavior of new derivatives based on their physicochemical properties. mdpi.com These models can help in the rational design of compounds with improved drug-like characteristics. mdpi.com

Pharmacodynamics: This focuses on the relationship between drug concentration and its pharmacological effect. researchgate.net By studying how these derivatives interact with their biological targets at a molecular level, researchers can gain insights into their mechanism of action and optimize their therapeutic effects.

The use of advanced in vitro and in vivo models, including animal models and, eventually, human clinical trials, is crucial for a comprehensive assessment of the safety and efficacy of these compounds.

Expansion of Research into Novel Biological Targets and Underexplored Disease Indications

The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. nih.govresearchgate.net Future research will likely focus on identifying novel biological targets and investigating the efficacy of its derivatives in a wider range of diseases.

The chroman-4-one framework, from which this compound is derived, has been associated with a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Activity: nih.gov

Anti-inflammatory Effects: nih.gov

Antidiabetic Properties: nih.gov

Antiviral Activity: researchgate.net

By systematically screening libraries of this compound derivatives against a diverse panel of biological targets, researchers may uncover new therapeutic opportunities. This expansion of research could lead to the development of first-in-class medicines for diseases with high unmet medical needs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-Methoxychroman-4-ol with high purity?

- Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted phenols with epoxides or reduction of chromanone derivatives. Key steps include:

- Protection/deprotection of functional groups to avoid side reactions.

- Catalytic hydrogenation (e.g., Pd/C or Raney Ni) for selective reduction of carbonyl groups to alcohols .

- Chromatographic purification (e.g., silica gel column chromatography) to isolate the target compound.

- Purity validation via HPLC or GC-MS, ensuring ≥95% purity for experimental reproducibility .

Q. How should researchers handle and store this compound to maintain stability?

- Answer :

- Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles) in a fume hood; avoid inhalation or skin contact due to potential irritant properties (generalized from structurally similar compounds in ).

- Stability monitoring : Regular NMR or FTIR analysis to detect degradation (e.g., oxidation of the hydroxyl group).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : To confirm methoxy (-OCH3) and hydroxyl (-OH) group positions and stereochemistry.

- Mass spectrometry (HRMS) : For molecular ion ([M+H]+) and fragmentation pattern validation.

- IR spectroscopy : To identify O-H stretching (~3200 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).

- X-ray crystallography (if crystalline): For absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in the characterization of this compound derivatives?

- Answer : Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

- Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Cross-validation using complementary techniques (e.g., NOESY NMR for spatial proximity vs. IR for functional groups).

- Computational modeling (DFT or MD simulations) to predict spectral profiles and compare with empirical data .

Q. What experimental design considerations are essential for studying the biological activity of this compound?

- Answer :

- Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50/EC50 values.

- Control groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known antioxidants for ROS assays).

- Assay reproducibility : Triplicate measurements across independent experiments to account for batch variability .

- Toxicity screening : Pre-test in non-target cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity .

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature?

- Answer : Yield variations may stem from:

- Reagent quality : Use ultra-dry solvents and freshly distilled reagents.

- Catalyst optimization : Screen alternative catalysts (e.g., Lewis acids like BF3·Et2O) or reaction temperatures.

- Byproduct analysis : LC-MS or TLC monitoring to identify competing pathways (e.g., over-reduction).

- Documentation rigor : Follow Beilstein Journal guidelines for full experimental transparency, including failed attempts .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Answer :

- LogP prediction : Use ChemAxon or Molinspiration to estimate lipophilicity for bioavailability studies.

- ADMET profiling : SwissADME or pkCSM for absorption, metabolism, and toxicity parameters.

- Docking studies : AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in oxidative stress pathways) .

Methodological Guidelines

- Data presentation : Tabulate key properties (e.g., melting point, solubility) with error margins and statistical tests (Student’s t-test, ANOVA) .

- Ethical compliance : Declare conflicts of interest and adhere to safety protocols per OSHA standards .

- Literature review : Use Scopus/PubMed for systematic reviews; avoid non-academic sources like Google .

Google学术常用搜索技巧08:12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.